molecular formula C21H18N2O3S B2680996 (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate CAS No. 488101-25-3

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate

Cat. No. B2680996
CAS RN: 488101-25-3
M. Wt: 378.45
InChI Key: ZBWNUQXRRTXLDD-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as thiazolidine-2,4-dione derivative or TZD. It belongs to the class of heterocyclic compounds and has a thiazolidine ring structure. In

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is not fully understood. However, it is believed to act by inhibiting the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation, cancer, and diabetes. The compound also activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation of cancer cells and induces apoptosis. In addition, it improves insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is its high potency and selectivity. It has been shown to have minimal toxicity and side effects in animal studies. However, one of the limitations is the lack of clinical studies in humans. More research is needed to determine the safety and efficacy of the compound in humans.

Future Directions

There are several future directions for the research on (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate. One direction is to explore its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of (Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate involves the reaction of ethyl cyanoacetate with 2-benzylidene-4-oxothiazolidine-5-carboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained after purification by column chromatography. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested in vitro and in vivo, and the results have been promising. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl (2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-26-21(25)17(14-22)20-23(16-11-7-4-8-12-16)19(24)18(27-20)13-15-9-5-3-6-10-15/h3-12,18H,2,13H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWNUQXRRTXLDD-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.